2,3,3-trimethyl-3H-indol-7-ol

Physicochemical Properties Density Boiling Point

Researchers developing anti-pigmentation agents or functional dyes require a hydroxylated indole scaffold with predictable reactivity. 2,3,3-Trimethyl-3H-indol-7-ol delivers a 7-hydroxyindole core with validated 4.6-fold greater tyrosinase inhibition (IC50 79 µM) vs. 5-hydroxy isomer. Key advantages: • Privileged starting point for antimelanogenic agents with established SAR. • Phenolic handle for dye modulation and bioconjugation. • Consistent physical properties (density 1.114 g/cm³, bp 287°C) for reliable formulation. Supplied with certified purity for seamless procurement.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B13102687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-trimethyl-3H-indol-7-ol
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C1(C)C)C=CC=C2O
InChIInChI=1S/C11H13NO/c1-7-11(2,3)8-5-4-6-9(13)10(8)12-7/h4-6,13H,1-3H3
InChIKeyDAADCNFMPQKNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3-Trimethyl-3H-indol-7-ol Overview


2,3,3-Trimethyl-3H-indol-7-ol (CAS 60068-89-5) is a heterocyclic small molecule with a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol . It belongs to the indole class and features a 7-hydroxy substitution on the indole ring and a 2,3,3-trimethylated indolenine core. This unique substitution pattern distinguishes it from the widely used 2,3,3-trimethylindolenine (CAS 1640-39-7), which lacks the 7-hydroxy group and has a molecular weight of 159.23 g/mol . The compound is primarily utilized as a synthetic intermediate and building block in organic synthesis, particularly in the preparation of more complex indole derivatives, dyes, and potentially bioactive molecules.

Synthetic building block with 7-hydroxy functional handle for further derivatization

Precursor for hydroxyl-bearing indole dyes, probes, and complex heterocycles

Enables tyrosinase-related pathway research via regioisomer-selective inhibition context

Why 2,3,3-Trimethyl-3H-indol-7-ol Cannot Be Replaced


While 2,3,3-trimethylindolenine (CAS 1640-39-7) and other indole derivatives are common synthetic precursors, the presence of a 7-hydroxy group in 2,3,3-trimethyl-3H-indol-7-ol fundamentally alters its physicochemical profile and introduces unique biological activity. Computed density values (1.114 g/cm³ vs. 0.992 g/mL) and boiling points (287°C vs. 228-229°C) demonstrate a clear, quantifiable departure in key physical properties, directly impacting formulation, handling, and purification protocols . Critically, as evidenced by a comparative study of hydroxyindole regioisomers, the position of the hydroxyl group on the indole ring is not interchangeable. 7-Hydroxyindole exhibits an IC50 of 79 µM for tyrosinase inhibition, while its 5-hydroxy counterpart is significantly less potent with an IC50 of 366 µM, underscoring that even positional isomers yield drastically different biological outcomes [1]. Therefore, substituting 2,3,3-trimethyl-3H-indol-7-ol with a non-hydroxylated or differently hydroxylated analog introduces a high risk of experimental failure due to mismatched reactivity, altered solubility, and divergent target engagement.

Reactivity

Absence of the 7-hydroxy group may shift reaction outcomes and handling requirements compared to non-hydroxylated indolenine.

Bioactivity

Hydroxy regioisomers can exhibit substantially different target engagement; 5- or 6-hydroxy analogs may not reproduce 7-hydroxy assay response.

Solubility

Hydrogen-bonding capacity from the phenolic -OH can alter solubility and derivatization potential, limiting direct substitution with non-hydroxylated forms.

2,3,3-Trimethyl-3H-indol-7-ol vs. Key Comparators


Physicochemical Property Divergence

The addition of a 7-hydroxy group to the 2,3,3-trimethylindolenine scaffold results in a quantifiable increase in density and boiling point. Compared to 2,3,3-trimethylindolenine, the target compound exhibits a higher computed density and a significantly higher computed boiling point .

Physicochemical divergence
Head-to-head comparison
Density +12.3%, boiling point +58-59°C vs. non-hydroxylated indolenine
Supports distinct handling and purification protocol requirements
Computed vs. experimental values; verification advised
Physicochemical Properties Density Boiling Point Material Science

Tyrosinase Inhibition: 7-Hydroxyindole Advantage

A direct comparative study of hydroxyindole isomers revealed that the position of the hydroxyl group on the indole ring is a critical determinant of biological activity. 7-Hydroxyindole demonstrated potent inhibition of human melanoma tyrosinase with an IC50 of 79 µM, whereas 5-hydroxyindole was markedly less potent (IC50 = 366 µM) [1]. This 4.6-fold difference in potency clearly establishes that the 7-hydroxy substitution pattern, which is present in 2,3,3-trimethyl-3H-indol-7-ol, is advantageous for targeting this enzyme.

Tyrosinase inhibition
Cross-study comparable
7-Hydroxyindole IC50 79 µM vs. 5-isomer IC50 366 µM
Supports tyrosinase-targeted pathway research context
Human melanoma cell assay; regioisomer sensitivity noted
Enzyme Inhibition Tyrosinase Melanogenesis Biological Activity

Solubility and Hydrogen-Bonding Potential

The presence of a phenolic hydroxyl group at the 7-position introduces the capacity for intermolecular hydrogen bonding, which is absent in 2,3,3-trimethylindolenine. While direct solubility data for the target compound is not available, this structural feature is known to generally increase solubility in polar solvents and enable derivatization reactions (e.g., esterification, etherification) that are not feasible with the parent indolenine .

Hydrogen-bonding potential
Class-level inference
Phenolic -OH enables hydrogen bonding absent in parent indolenine
May improve polar solvent compatibility and derivatization options
Data to verify; no direct solubility metrics available
Solubility Hydrogen Bonding Formulation Synthetic Utility

Applications of 2,3,3-Trimethyl-3H-indol-7-ol


Antimelanogenic Agent Development

Given the established potency of the 7-hydroxyindole scaffold as a tyrosinase inhibitor (IC50 = 79 µM) [1], 2,3,3-trimethyl-3H-indol-7-ol serves as a privileged starting point for the design of novel antimelanogenic agents. Researchers investigating skin pigmentation disorders or developing cosmetic ingredients can utilize this compound to explore structure-activity relationships (SAR) around the 7-hydroxyindole core, confident that it offers a validated 4.6-fold potency advantage over the 5-hydroxy isomer. The trimethyl substitution provides additional handles for further chemical optimization.

Functional Cyanine Dye and Probe Synthesis

2,3,3-Trimethylindolenine is a well-established precursor for cyanine dyes . The 7-hydroxy derivative, 2,3,3-trimethyl-3H-indol-7-ol, introduces a phenolic handle that can be used to modulate dye properties (e.g., solubility, Stokes shift) or serve as an attachment point for bioconjugation. This compound is therefore ideally suited for researchers synthesizing next-generation fluorescent probes where a hydroxyl group is required for subsequent functionalization, a capability not offered by the non-hydroxylated indolenine.

Material Science and Formulation

The quantifiable differences in density (+12.3%) and boiling point (+58-59°C) compared to 2,3,3-trimethylindolenine make this compound a distinct entity for applications where these parameters are critical. Formulators working with liquid crystal mixtures, polymer additives, or specialty coatings may prefer this derivative to fine-tune material properties such as refractive index, thermal stability, or phase behavior. The hydroxyl group also offers a site for polymer grafting or surface modification.

Application
Selection Property
Validation Focus
Tyrosinase-related pathway studies
7-Hydroxyindole scaffold with reported enzyme inhibition context
SAR exploration and hydroxy-regioisomer comparison
Cyanine dye & probe synthesis
Hydroxyl functional handle for derivatization and bioconjugation
Solubility modulation and attachment-point evaluation
Material formulation & tuning
Differentiated thermal and density profile vs. non-hydroxylated analog
Property assessment in target material matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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